molecular formula C18H18N2O2 B14586575 3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one CAS No. 61148-56-9

3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one

Katalognummer: B14586575
CAS-Nummer: 61148-56-9
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: QTBVYIFQFMOJNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one is a chemical compound with a unique structure that combines an oxolan-2-one ring with a diphenylhydrazinylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one typically involves the reaction of diphenylhydrazine with an appropriate oxolan-2-one derivative. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one include other oxolan-2-one derivatives and diphenylhydrazinylidene-containing molecules. These compounds share structural similarities but may differ in their reactivity and applications .

Highlighting Uniqueness

What sets this compound apart is its combination of the oxolan-2-one ring with the diphenylhydrazinylidene group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

61148-56-9

Molekularformel

C18H18N2O2

Molekulargewicht

294.3 g/mol

IUPAC-Name

3-[C-methyl-N-(N-phenylanilino)carbonimidoyl]oxolan-2-one

InChI

InChI=1S/C18H18N2O2/c1-14(17-12-13-22-18(17)21)19-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3

InChI-Schlüssel

QTBVYIFQFMOJNY-UHFFFAOYSA-N

Kanonische SMILES

CC(=NN(C1=CC=CC=C1)C2=CC=CC=C2)C3CCOC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.